molecular formula C10H7N2O4- B14768639 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester

Cat. No.: B14768639
M. Wt: 219.17 g/mol
InChI Key: GWGITNPFMIFYGH-UHFFFAOYSA-M
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Description

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and methyl ester functional groups. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated by reacting pyridine derivatives with suitable reagents to form the pyrrolo-pyridine core. The carboxylic acid and methyl ester groups are then introduced through subsequent reactions .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7N2O4-

Molecular Weight

219.17 g/mol

IUPAC Name

5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14)/p-1

InChI Key

GWGITNPFMIFYGH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)[O-]

Origin of Product

United States

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